molecular formula C7H4F3NO3 B2426216 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid CAS No. 1189757-60-5

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic Acid

Cat. No.: B2426216
CAS No.: 1189757-60-5
M. Wt: 207.108
InChI Key: XGJIFZUSYVVJCZ-UHFFFAOYSA-N
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Description

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide . This reaction proceeds regioselectively to form the desired pyridine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives, such as:

Uniqueness

6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and binding affinity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-11-5(4)12/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJIFZUSYVVJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189757-60-5
Record name 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-(trifluoromethyl)pyridin-2-ol (0.960 g, 3.97 mmol, Aldrich) in THF (20 mL) at −78° C. under N2 was slowly added n-butyllithium solution, 1.6 M in hexane (5.45 mL, 8.73 mmol). After addition, the mixture was stirred at −78° C. for 30 min. Then, dry ice was added and the mixture was stirred at −78° C. for 30 min and at rt for 30 min. Water (20 mL) was then added slowly, and the mixture was stirred at rt for 15 min. The aqueous phase was collected and acidified (pH=5-6) using concentrated HCl. The mixture was extracted with EtOAc (3×15 mL). The combined organic layers were dried (MgSO4), concentrated, and dried in vacuo to give the title compound as a yellow solid. MS (ESI, positive ion) m/z: 208 (M+H).
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0.96 g
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5.45 mL
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20 mL
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20 mL
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